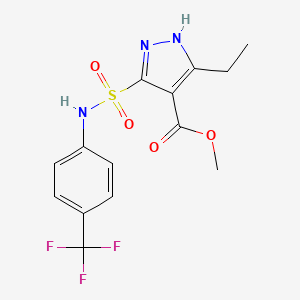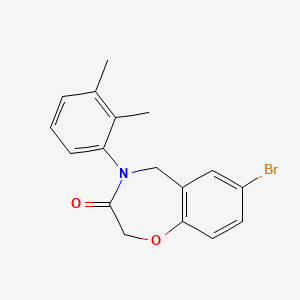
tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in the synthesis of small molecule drugs, including anticancer and other biologically active compounds. These derivatives are characterized by the presence of a piperidine ring, a tert-butyl group, and various substituents that contribute to their biological activity .
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate was synthesized from commercially available piperidin-4-ylmethanol through a four-step process with a high total yield of 71.4% . Other derivatives, such as tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, were synthesized using amination reactions with a yield of 52% . These methods demonstrate the versatility and efficiency of synthesizing tert-butyl piperidine-1-carboxylate derivatives for further applications in drug development.
Molecular Structure Analysis
The molecular structures of tert-butyl piperidine-1-carboxylate derivatives are confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, MS, and FT-IR. X-ray diffraction (XRD) is also used to evaluate the single crystal structures of these compounds . Density functional theory (DFT) calculations are often performed to optimize the molecular structure and compare it with the experimental data, ensuring the accuracy of the structural characterization .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, which are essential for creating biologically active molecules. For instance, condensation reactions are used to synthesize compounds with potential antibacterial and anthelmintic activities . Schiff base formation is another reaction utilized to create compounds with intramolecular hydrogen bonding, contributing to their stability and potential biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are studied using DFT, which provides insights into the molecular electrostatic potential, frontier molecular orbitals, and vibrational analyses. These studies reveal important physicochemical characteristics that can influence the biological activity and pharmacokinetic properties of the compounds . The thermal stability and crystalline nature of these compounds are also analyzed using X-ray diffraction and thermal analyses, which are crucial for understanding their behavior under different conditions .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : tert-Butyl piperidine derivatives are synthesized using various techniques, such as intramolecular lactonization, sulfonation, and substitution reactions. These compounds often serve as key intermediates in the synthesis of biologically active compounds like crizotinib and Vandetanib (Kong et al., 2016); (Wang et al., 2015).
Structural Characterization : These compounds are characterized using techniques like NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. The structural elucidation of these compounds provides insights into their molecular packing and interactions, which are crucial for their application in drug development and synthesis (Moriguchi et al., 2014); (Didierjean et al., 2004).
Intermediate in Medicinal Chemistry : tert-Butyl piperidine derivatives are significant intermediates in the synthesis of various pharmaceuticals. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is an intermediate in the production of Vandetanib, a medication used in cancer therapy (Wang et al., 2015).
Biological Research
- Role in Biological Systems : These compounds can play a role in biological systems, especially in the context of drug development and biological evaluations. Their synthesis and characterization are critical steps in the discovery and optimization of new pharmaceutical agents, such as deoxycytidine kinase inhibitors and acetyl-CoA carboxylase inhibitors (Zhang et al., 2009); (Huard et al., 2012).
Safety and Hazards
“tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Direcciones Futuras
As a derivative of N-Boc piperazine, “tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate” could potentially be used in the synthesis of a variety of novel organic compounds. These compounds could have a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, future research could focus on exploring these potential applications.
Propiedades
IUPAC Name |
tert-butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-6-4-5-7-13(12)17/h4-7H,8-11,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAXKUJBYPCWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-fluorophenyl)methanone](/img/structure/B2501645.png)
![(Z)-methyl 2-(6-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2501647.png)
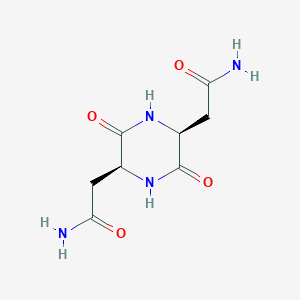
![3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2501649.png)
![(2E)-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2501650.png)
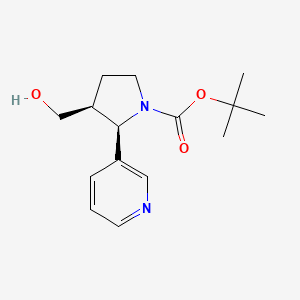

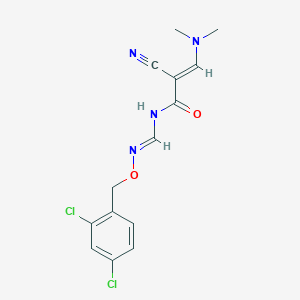
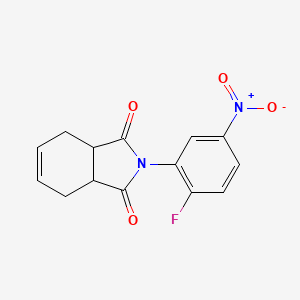
![2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2501660.png)
